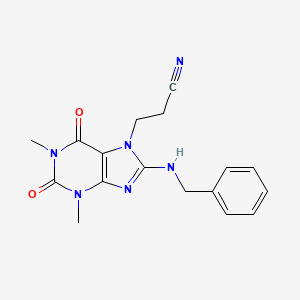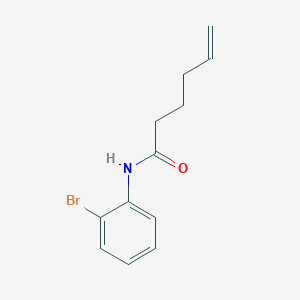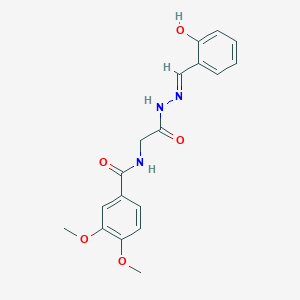![molecular formula C15H16BrN3OS B11112539 N'-[(1E)-1-(5-Bromothiophen-2-YL)ethylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B11112539.png)
N'-[(1E)-1-(5-Bromothiophen-2-YL)ethylidene]-2-[(4-methylphenyl)amino]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(1E)-1-(5-Bromothiophen-2-YL)ethylidene]-2-[(4-methylphenyl)amino]acetohydrazide is a complex organic compound that features a bromothiophene moiety and a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(5-Bromothiophen-2-YL)ethylidene]-2-[(4-methylphenyl)amino]acetohydrazide typically involves the condensation of 5-bromothiophene-2-carboxaldehyde with 2-[(4-methylphenyl)amino]acetohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(5-Bromothiophen-2-YL)ethylidene]-2-[(4-methylphenyl)amino]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The bromothiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazide group can be reduced to form corresponding amines.
Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
N’-[(1E)-1-(5-Bromothiophen-2-YL)ethylidene]-2-[(4-methylphenyl)amino]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(5-Bromothiophen-2-YL)ethylidene]-2-[(4-methylphenyl)amino]acetohydrazide is not fully understood. it is believed to interact with specific molecular targets through its hydrazide and bromothiophene moieties. These interactions may involve binding to enzymes or receptors, leading to modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
- N’-[(1E)-1-(4-Bromophenyl)ethylidene]-2-(1-naphthyl)acetohydrazide
- N’-[(1E)-1-(5-Bromo-2-thienyl)ethylidene]-2-(2-chlorophenoxy)acetohydrazide
Uniqueness
N’-[(1E)-1-(5-Bromothiophen-2-YL)ethylidene]-2-[(4-methylphenyl)amino]acetohydrazide is unique due to the presence of both a bromothiophene and a hydrazide functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H16BrN3OS |
|---|---|
Molecular Weight |
366.3 g/mol |
IUPAC Name |
N-[(E)-1-(5-bromothiophen-2-yl)ethylideneamino]-2-(4-methylanilino)acetamide |
InChI |
InChI=1S/C15H16BrN3OS/c1-10-3-5-12(6-4-10)17-9-15(20)19-18-11(2)13-7-8-14(16)21-13/h3-8,17H,9H2,1-2H3,(H,19,20)/b18-11+ |
InChI Key |
BBWZFQCTWVXIJC-WOJGMQOQSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NCC(=O)N/N=C(\C)/C2=CC=C(S2)Br |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(=O)NN=C(C)C2=CC=C(S2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[2-(morpholin-4-yl)ethyl]-4-{[4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11112460.png)
![3-ethyl-2-[(1E,3Z)-3-(3-ethyl-1,3-thiazolidin-2-ylidene)prop-1-en-1-yl]-4,5-dihydro-1,3-thiazol-3-ium](/img/structure/B11112466.png)

![(2Z)-2-[[4-(dimethylamino)phenyl]methylidene]-4-[(4-fluorobenzoyl)amino]-3-(4-methylphenyl)-3,4-dihydropyrazol-2-ium-5-olate](/img/structure/B11112483.png)
![1-(dimethylsulfamoyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]piperidine-4-carboxamide](/img/structure/B11112484.png)
![4-[(2E)-2-(2-iodobenzylidene)hydrazinyl]-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11112487.png)
![({3-[(E)-(Cyclohexylimino)methyl]-5-ethylthiophen-2-YL}sulfanyl)copper](/img/structure/B11112495.png)

![N-{4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenyl}acetamide](/img/structure/B11112516.png)

![N-(2-{2-[(E)-1-(2-Chlorophenyl)methylidene]hydrazino}-2-oxoethyl)-2,2-diphenylacetamide](/img/structure/B11112533.png)
![3-(5-{[(E)-(2-hydroxy-3-nitrophenyl)methylidene]amino}-1,3-benzoxazol-2-yl)naphthalen-2-ol](/img/structure/B11112548.png)
![2-[acetyl(benzyl)amino]-N-(1H-indol-5-yl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11112553.png)
